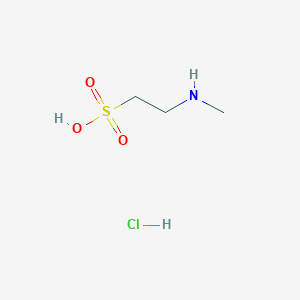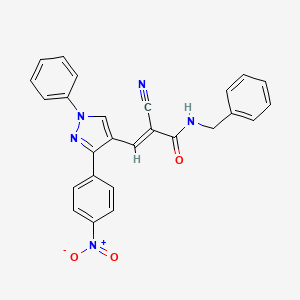
2-(Methylamino)ethanesulfonic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)ethanesulfonic acid hydrochloride is an organic compound with the molecular formula C3H9NO3S. It is also known as N-Methyltaurine hydrochloride. This compound is a derivative of taurine, where a methyl group replaces one of the hydrogen atoms attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethanesulfonic acid hydrochloride typically involves the reaction of taurine with formaldehyde and hydrogen chloride. The reaction proceeds as follows:
- Taurine is dissolved in water.
- Formaldehyde is added to the solution.
- Hydrogen chloride gas is bubbled through the mixture to form the hydrochloride salt.
The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)ethanesulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
2-(Methylamino)ethanesulfonic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: The compound is used in cell culture media and as a stabilizer for enzymes and proteins.
Medicine: It has potential therapeutic applications due to its anti-inflammatory properties.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)ethanesulfonic acid hydrochloride involves its interaction with various molecular targets and pathways. It acts as a stabilizer for proteins and enzymes by maintaining the pH and ionic strength of the solution. The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Taurine: The parent compound of 2-(Methylamino)ethanesulfonic acid hydrochloride.
N-Methyltaurine: A closely related compound with similar properties.
HEPES: Another sulfonic acid derivative used as a buffer in biological and chemical research.
Uniqueness
This compound is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. Its ability to stabilize proteins and enzymes, along with its anti-inflammatory effects, makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(methylamino)ethanesulfonic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S.ClH/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDQSJXWMHVNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2634965.png)
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)


![N-[2-(4-chlorophenyl)ethyl]-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2634974.png)
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)
![5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2634977.png)

![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)

![ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2634985.png)
![2-(propan-2-yl)-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2634986.png)

